molecular formula C9H10BrFO3 B14763979 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

Katalognummer: B14763979
Molekulargewicht: 265.08 g/mol
InChI-Schlüssel: QNDBYLWCYHFEHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-fluoro-2-(methoxymethoxy)benzene followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

    Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene depends on its application. In chemical reactions, the bromine and fluorine atoms act as reactive sites for nucleophilic substitution and coupling reactions. The methoxy groups can undergo oxidation or reduction, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H10BrFO3

Molekulargewicht

265.08 g/mol

IUPAC-Name

1-bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(10)3-6(11)4-8(9)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

QNDBYLWCYHFEHV-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=C(C=C1Br)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.